Lomitapide Mesylate is a methanesulfonic acid form of lomitapide, a small molecule inhibitor of microsomal triglyceride transfer protein.
See also: Lomitapide (has active moiety).
Lomitapide mesylate
CAS No.: 202914-84-9
Cat. No.: VC20747955
Molecular Formula: C40H41F6N3O5S
Molecular Weight: 789.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 202914-84-9 |
---|---|
Molecular Formula | C40H41F6N3O5S |
Molecular Weight | 789.8 g/mol |
IUPAC Name | methanesulfonic acid;N-(2,2,2-trifluoroethyl)-9-[4-[4-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]piperidin-1-yl]butyl]fluorene-9-carboxamide |
Standard InChI | InChI=1S/C39H37F6N3O2.CH4O3S/c40-38(41,42)25-46-36(50)37(33-13-5-3-10-30(33)31-11-4-6-14-34(31)37)21-7-8-22-48-23-19-28(20-24-48)47-35(49)32-12-2-1-9-29(32)26-15-17-27(18-16-26)39(43,44)45;1-5(2,3)4/h1-6,9-18,28H,7-8,19-25H2,(H,46,50)(H,47,49);1H3,(H,2,3,4) |
Standard InChI Key | QKVKOFVWUHNEBX-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Canonical SMILES | CS(=O)(=O)O.C1CN(CCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)CCCCC4(C5=CC=CC=C5C6=CC=CC=C64)C(=O)NCC(F)(F)F |
Chemical Properties
Chemical Structure and Identity
Lomitapide mesylate is chemically defined as N-(2,2,2-Trifluoroethyl)-9-[4-[4-[[[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]carbonyl]amino]-1-piperidinyl]butyl]-9H-fluorene-9-carboxamide methanesulfonate . This complex molecular structure confers specific binding properties that enable its therapeutic action.
Physical and Chemical Characteristics
Lomitapide mesylate possesses distinct physical and chemical properties that influence its pharmaceutical formulation and biological behavior. The compound exhibits specific solubility characteristics that affect its administration and bioavailability.
Table 1: Technical Properties of Lomitapide Mesylate
Property | Value |
---|---|
Molecular Weight | 789.83 g/mol |
Molecular Formula | C₃₉H₃₇F₆N₃O₂·CH₃SO₃H |
CAS Number | 2059395-52-5 |
Physical State | Solid |
Solubility | Soluble to 20 mM in DMSO and to 10 mM in ethanol |
Storage Conditions | -20°C |
Purity | ≥98% |
The compound contains multiple functional groups, including fluorine-containing moieties, which contribute to its pharmacological properties and metabolic stability . The presence of the methanesulfonate group improves the compound's solubility profile compared to its free base form, enhancing its pharmaceutical properties for clinical applications.
Mechanism of Action
MTP Inhibition
Lomitapide mesylate exerts its therapeutic effect through potent inhibition of microsomal triglyceride transfer protein (MTP), with an IC₅₀ value of approximately 8 nM . MTP is an essential protein that facilitates the transfer of triglycerides, cholesteryl esters, and phospholipids between phospholipid surfaces. This function is critical for the assembly and secretion of apolipoprotein B-containing lipoproteins .
Effects on Lipoprotein Metabolism
Within the lumen of the endoplasmic reticulum, lomitapide inhibits MTP, thereby preventing the formation of apolipoprotein B. This inhibition consequently blocks the formation of very low-density lipoproteins (VLDL) and chylomicrons . The disruption of this metabolic pathway leads to a reduction in circulating levels of low-density lipoprotein cholesterol (LDL-C), addressing the fundamental abnormality in patients with homozygous familial hypercholesterolemia.
The compound's specific targeting of MTP distinguishes it from other lipid-lowering therapies that act through different mechanisms, such as statins (which inhibit cholesterol synthesis) or bile acid sequestrants (which increase cholesterol excretion). This unique mechanism makes lomitapide particularly valuable for patients who cannot achieve adequate lipid control through conventional approaches.
Pharmacokinetic Properties
Absorption and Bioavailability
Lomitapide mesylate demonstrates specific absorption characteristics that influence its clinical application. In healthy patients, the time to maximum concentration is approximately 6 hours following a single dose of 60 mg. The compound has a relatively low absolute bioavailability of approximately 7%, which necessitates appropriate dosing strategies to achieve therapeutic concentrations .
Distribution, Metabolism, and Elimination
Following absorption, lomitapide mesylate distributes extensively throughout the body, with a steady-state volume of distribution ranging from 985 to 1292 liters. The compound exhibits extensive binding to plasma proteins, with approximately 99.8% bound . This high protein binding affects its distribution and clearance characteristics.
Table 2: Pharmacokinetic Parameters of Lomitapide
Parameter | Value |
---|---|
Time to Maximum Concentration | ~6 hours |
Absolute Bioavailability | ~7% |
Volume of Distribution | 985-1292 L |
Plasma Protein Binding | 99.8% |
Primary Metabolic Pathway | CYP3A4 |
Secondary Metabolic Pathways | CYP1A2, 2B6, 2C8, 2C19 |
Elimination Routes | Urine (52.9-59.5%), Feces (33.4-35.1%) |
Half-life | 39.7 hours |
Lomitapide is primarily metabolized by cytochrome P450 3A4 (CYP3A4) to form inactive metabolites designated as M1 and M3. Additional cytochrome P450 enzymes, including CYP1A2, 2B6, 2C8, and 2C19, contribute to a lesser extent to lomitapide metabolism . The compound's elimination occurs through both renal and fecal routes, with approximately 52.9-59.5% eliminated in the urine and 33.4-35.1% in the feces. Lomitapide exhibits a relatively long half-life of approximately 39.7 hours, allowing for once-daily dosing regimens .
Clinical Applications
Approved Indications
Lomitapide mesylate is primarily indicated as an adjunct to a low-fat diet and other lipid-lowering treatments, including LDL apheresis where available, to reduce LDL cholesterol, total cholesterol, apolipoprotein B, and non-high-density lipoprotein cholesterol in patients with homozygous familial hypercholesterolemia . This rare genetic disorder affects approximately 1 in 160,000 to 1 in 1,000,000 individuals worldwide and is characterized by severely elevated cholesterol levels and premature cardiovascular disease.
Dosing Considerations
The administration of lomitapide mesylate requires careful consideration of patient-specific factors and potential drug interactions. Based on real-world clinical practice data from Japan, the median lomitapide dose across a 42-month treatment period was 9.8 mg/day . Dosing typically begins at a lower level and is gradually titrated based on individual patient response and tolerability.
Clinical Research Findings
Efficacy in Homozygous Familial Hypercholesterolemia
Clinical investigations have demonstrated the efficacy of lomitapide mesylate in reducing LDL cholesterol levels in patients with homozygous familial hypercholesterolemia. In a real-world clinical practice setting in Japan, lomitapide treatment resulted in a statistically significant reduction in LDL-C levels .
Table 3: Clinical Efficacy Results from Japanese Real-World Study
Parameter | Baseline | 12 Months | p-value |
---|---|---|---|
LDL-C (mg/dl) | 225.9 ± 172.0 | 159.4 ± 93.0 | 0.0245 |
LDL-C (mmol/l) | 5.8 ± 4.5 | 4.1 ± 2.4 | 0.0245 |
This reduction in LDL-C levels is clinically meaningful, as elevated LDL-C is a primary risk factor for the development of atherosclerotic cardiovascular disease, a major cause of morbidity and mortality in patients with homozygous familial hypercholesterolemia .
Special Research Areas
Antimalarial Properties
Beyond its primary application in lipid management, lomitapide mesylate has demonstrated potential antimalarial properties. Research has shown that lomitapide inhibits hemozoin formation and growth of both chloroquine-sensitive (PfNF54) and multidrug-resistant (PfK1) strains of Plasmodium falciparum, with IC₅₀ values of 0.56 μM and 0.69 μM, respectively . This finding suggests potential applications beyond cardiovascular medicine, possibly expanding into infectious disease therapeutics.
Experimental Models
Lomitapide has shown efficacy in inhibiting or normalizing lipoprotein production in various experimental models, including rodents and a rabbit model of hypercholesterolemia . These preclinical findings provide a mechanistic basis for its clinical efficacy and suggest potential applications in broader contexts of lipid disorders.
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